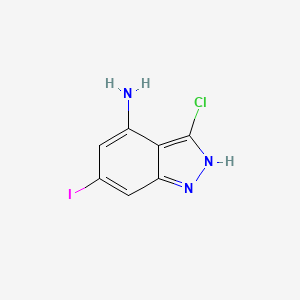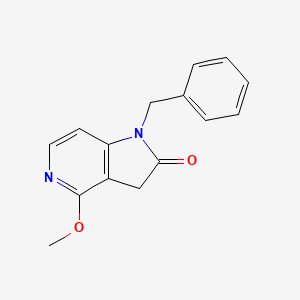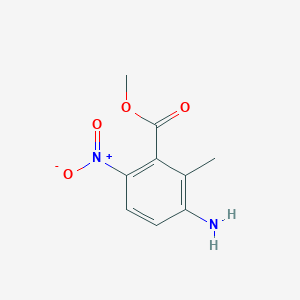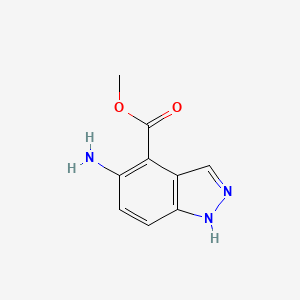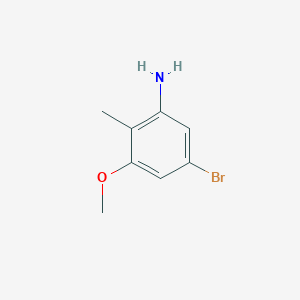
1-(3,5-dimethylphenyl)-5-ethyl-1H-1,2,3-triazole-4-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3,5-dimethylphenyl)-5-ethyl-1H-1,2,3-triazole-4-carboxylic acid is an organic compound that belongs to the class of triazoles Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms This specific compound is characterized by the presence of a 3,5-dimethylphenyl group, an ethyl group, and a carboxylic acid functional group attached to the triazole ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,5-dimethylphenyl)-5-ethyl-1H-1,2,3-triazole-4-carboxylic acid typically involves the cycloaddition reaction known as the Huisgen 1,3-dipolar cycloaddition. This reaction is carried out between an azide and an alkyne to form the triazole ring. The specific synthetic route may involve the following steps:
Preparation of the Azide: The azide precursor can be synthesized from the corresponding amine by diazotization followed by azidation.
Preparation of the Alkyne: The alkyne precursor can be synthesized through various methods, including the Sonogashira coupling reaction.
Cycloaddition Reaction: The azide and alkyne are reacted under copper-catalyzed conditions to form the triazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
1-(3,5-dimethylphenyl)-5-ethyl-1H-1,2,3-triazole-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic substitution reactions may use reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.
Major Products Formed
Oxidation: Formation of oxides or ketones.
Reduction: Formation of alcohols or aldehydes.
Substitution: Formation of nitro or halogenated derivatives.
科学研究应用
1-(3,5-dimethylphenyl)-5-ethyl-1H-1,2,3-triazole-4-carboxylic acid has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.
Materials Science: The compound is explored for its use in the development of new materials with specific electronic or optical properties.
Biological Studies: It is used as a probe in biochemical assays to study enzyme interactions and cellular processes.
Industrial Applications: The compound is investigated for its potential use as a catalyst or intermediate in various chemical processes.
作用机制
The mechanism of action of 1-(3,5-dimethylphenyl)-5-ethyl-1H-1,2,3-triazole-4-carboxylic acid involves its interaction with specific molecular targets. The triazole ring can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The carboxylic acid group can form hydrogen bonds with target proteins, enhancing binding affinity. The exact molecular targets and pathways depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
1-(3,5-dimethylphenyl)-1H-1,2,3-triazole-4-carboxylic acid: Lacks the ethyl group, which may affect its biological activity and chemical properties.
5-ethyl-1H-1,2,3-triazole-4-carboxylic acid: Lacks the 3,5-dimethylphenyl group, which may influence its binding affinity and specificity.
1-(3,5-dimethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid: Contains a methyl group instead of an ethyl group, potentially altering its reactivity and interactions.
Uniqueness
1-(3,5-dimethylphenyl)-5-ethyl-1H-1,2,3-triazole-4-carboxylic acid is unique due to the combination of its structural features, which confer specific chemical and biological properties
属性
IUPAC Name |
1-(3,5-dimethylphenyl)-5-ethyltriazole-4-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O2/c1-4-11-12(13(17)18)14-15-16(11)10-6-8(2)5-9(3)7-10/h5-7H,4H2,1-3H3,(H,17,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIHHMULPDCAYBJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(N=NN1C2=CC(=CC(=C2)C)C)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
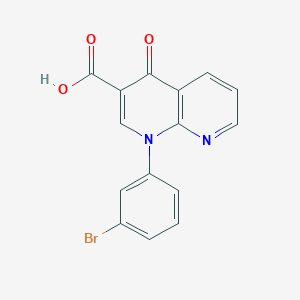
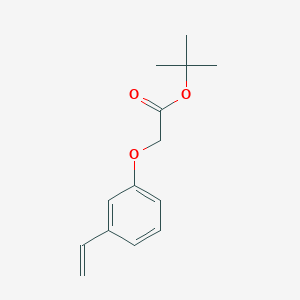
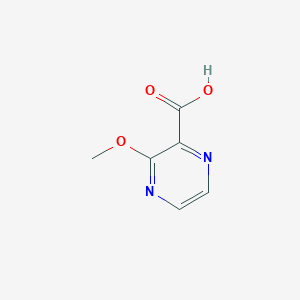
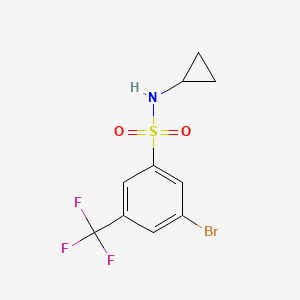


![5-Bromo-1-(4-methoxybenzyl)-1H-benzo[d]imidazole](/img/structure/B1370941.png)
![N-(1H-Pyrrolo[2,3-b]pyridin-6-yl)acetamide](/img/structure/B1370942.png)
